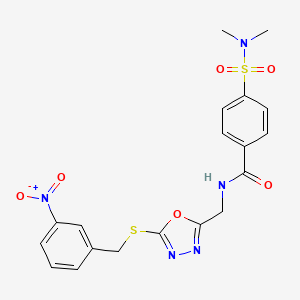![molecular formula C20H30N2O4S B2825787 8-(3,3-Dimethylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 896377-87-0](/img/structure/B2825787.png)
8-(3,3-Dimethylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,3-Dimethylbutanoyl)-4-[(4-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C20H30N2O4S and its molecular weight is 394.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oxygenated Fuels in Spark Ignition Engines
Research on oxygenated fuels, such as alcohols and ethers, reveals their potential for environmentally friendly fuel alternatives. These substances, including ethers like methyl tertiary butyl ether (MTBE) and dimethyl ether (DME), are used as octane boosters in gasoline, enhancing fuel efficiency and reducing pollutants like carbon monoxide (CO) and nitrogen oxides (NOx). This field of study underscores the significance of exploring alternative fuel compositions for reducing environmental impact and improving engine performance (Awad et al., 2018).
Oxidation of Sulfur Compounds
The photocatalytic oxidation of sulfur compounds, which are by-products of industrial processes, is crucial for reducing their malodorous and harmful effects. Studies have focused on the efficiency of different photocatalytic materials, such as TiO2 and aromatic photosensitizers, for oxidizing these compounds in gaseous flows. This research highlights the potential for innovative materials to address environmental pollution challenges (Cantau et al., 2007).
Microbial Degradation of Chemicals
The microbial degradation of polyfluoroalkyl chemicals, including their transformation into perfluoroalkyl acids (PFAAs), has been extensively reviewed. These substances, found in various industrial and commercial products, have raised concerns due to their persistence and potential toxic effects. Understanding microbial degradation pathways and the environmental fate of these compounds is critical for assessing their impact and managing their presence in the environment (Liu & Avendaño, 2013).
Hydrogen Bonding in Solvent Mixtures
The study of hydrogen bonding in mixtures containing dimethyl sulfoxide (DMSO) and other cosolvents has implications for understanding solvent interactions at the molecular level. Such knowledge is essential for various applications, including drug formulation and material science. The research provides insights into how DMSO interacts with other substances, affecting solubility and the behavior of mixtures (Kiefer et al., 2011).
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4S/c1-16-5-7-17(8-6-16)27(24,25)22-13-14-26-20(22)9-11-21(12-10-20)18(23)15-19(2,3)4/h5-8H,9-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZFTJSVDCYPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-chlorophenyl)methanone](/img/structure/B2825705.png)





![5-Oxa-2-azaspiro[3.5]non-7-ene HCl](/img/structure/B2825716.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)




![1-(4-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2825727.png)
